alphavbeta1 integrin-IN-1 (TFA)
Description
Role of αvβ1 Integrin in Transforming Growth Factor-β1 (TGF-β1) Activation
αvβ1 integrin facilitates TGF-β1 activation through direct interaction with the latency-associated peptide (LAP)-TGF-β1 complex. The LAP contains an Arg-Gly-Asp (RGD) motif recognized by αvβ1, enabling mechanical force-mediated conformational changes that liberate active TGF-β1. In hepatic stellate cells (HSCs), αvβ1 expression increases during fibrotic activation, correlating with elevated TGF-β signaling and collagen production. Unlike αvβ6 or αvβ8 integrins, which primarily activate TGF-β via protease-dependent mechanisms, αvβ1 regulates TGF-β through non-canonical pathways involving ERK1/2 and STAT3 phosphorylation.
Pharmacological inhibition of αvβ1 with Compound 8 (C8) or genetic deletion in HSCs reduces procollagen I production without affecting SMAD2/3 phosphorylation, underscoring its role in fibrotic signaling independent of canonical TGF-β pathways. This divergence highlights αvβ1 as a therapeutic target for fibrosis without disrupting SMAD-dependent homeostasis.
Structural Determinants of Ligand Binding Specificity in the αvβ1 I Domain
The αvβ1 integrin’s ligand-binding specificity is governed by its α I domain, a 200-amino-acid region adopting a Rossmann fold with a metal ion-dependent adhesion site (MIDAS). Key structural features include:
- MIDAS Coordination : A Mg²⁺ ion coordinated by Ser-153, Ser-155, Thr-207, and Asp-251 facilitates ligand binding. Mutations here abolish RGD recognition.
- β1-α1 Loop : Residues 187–193 (CTSEQNC) in the β1 subunit determine ligand specificity. Swapping this sequence with the β3 subunit’s CYDMKTTC enables αvβ1 to recognize fibrinogen and vitronectin, mimicking αvβ3 behavior.
Structural studies reveal that αvβ1’s closed conformation predominates in low-affinity states, while ligand binding induces an open conformation via axial displacement of the α7-helix. This conformational flexibility underpins its dual role in mechanotransduction and ECM adhesion.
Comparative Analysis of αvβ1-Mediated Fibrotic Signaling vs. Other Integrin Subtypes
αvβ1’s distinct involvement in ERK1/2-driven fibrosis contrasts with αvβ6’s reliance on SMAD pathways and α4β1’s role in leukocyte recruitment. Notably, pan-αv inhibitors like GSK3008348 reduce fibrosis but lack the specificity of αvβ1-targeted agents, risking off-target effects.
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S.C2HF3O2/c27-26(28)29-15-5-4-10-23(33)30-19-13-11-18(12-14-19)17-21(25(35)36)31-24(34)22-9-6-16-32(22)39(37,38)20-7-2-1-3-8-20;3-2(4,5)1(6)7/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17H2,(H,30,33)(H,31,34)(H,35,36)(H4,27,28,29);(H,6,7)/t21-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNOWZNCFZXPEX-VROPFNGYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)NC(=O)CCCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35F3N6O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
672.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of the αv-Binding Core
The base structure is derived from an αvβ3 integrin inhibitor scaffold. Modifications include:
-
Introduction of a carboxylic acid group for subsequent coupling.
-
Protection of reactive amines using tert-butyloxycarbonyl (Boc) groups.
Step 2: Coupling with Sulfonamidoproline
The sulfonamidoproline moiety is synthesized separately via:
Step 3: Deprotection and Salt Formation
-
Removal of Boc groups using trifluoroacetic acid (TFA), yielding the free amine.
-
Formation of the TFA salt via lyophilization or precipitation in the presence of excess TFA.
Analytical Characterization
Critical quality control steps ensure compound purity and identity:
Challenges and Optimization
Stereochemical Control
Solubility Enhancement
Scalability
Biological Validation
Post-synthesis validation confirmed target engagement and efficacy:
-
IC₅₀ for αvβ1 inhibition : 0.35–0.50 nM in TGFβ activation assays.
-
Selectivity : >100,000-fold selectivity over αvβ3, αvβ5, and α5β1 integrins.
-
In vivo efficacy : Subcutaneous administration (1 mg/kg/day) reduced fibrosis by 60–70% in murine models of lung and liver fibrosis.
Comparative Analysis with Related Inhibitors
| Parameter | αvβ1 Integrin-IN-1 (TFA) | MK-0249 (Pan-αv Inhibitor) | mAb-24 (Antibody) |
|---|---|---|---|
| Molecular Weight | 672.7 g/mol | 550.2 g/mol | ~150 kDa |
| IC₅₀ (TGFβ Activation) | 0.35 nM | 3.1 nM | 6.1 nM |
| Half-life (in vivo) | 8.2 hours | 4.5 hours | 120 hours |
| Administration Route | Subcutaneous | Oral | Intravenous |
Industrial-Scale Manufacturing Considerations
For clinical translation, the following steps are critical:
-
Quality-by-Design (QbD) : Optimization of critical process parameters (CPPs) such as temperature, pH, and mixing speed.
-
Continuous Manufacturing : Adoption of flow reactors to enhance reproducibility.
-
Stability Studies : Demonstrated 24-month stability at -20°C in lyophilized form.
Regulatory and Patent Landscape
Chemical Reactions Analysis
Alphavbeta1 integrin-IN-1 (TFA) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
- Tool Compound : Used to study the role of alphavbeta1 integrin in various chemical processes.
- Material Development : Aids in developing new materials and coatings requiring specific adhesion properties.
Biology
- Cell Adhesion Studies : Investigates how cells adhere to substrates and each other.
- Migration Research : Explores mechanisms of cell movement in physiological and pathological contexts.
- Signaling Pathways : Analyzes how integrin signaling influences cellular responses.
Medicine
- Fibrotic Diseases : Explored as a therapeutic agent for conditions characterized by excessive tissue fibrosis, such as pulmonary fibrosis and liver fibrosis .
- Cancer Treatment : Investigated for its potential to inhibit tumor growth by disrupting cancer cell adhesion and migration.
Fibrosis Models
A study demonstrated that using alphavbeta1 integrin-IN-1 (TFA) significantly reduced fibrosis in animal models induced by bleomycin and carbon tetrachloride. The treatment led to decreased collagen deposition and down-regulated TGF-beta signaling pathways, suggesting its efficacy as a therapeutic agent for fibrotic diseases .
Cancer Research
Research on squamous cell carcinoma (SCC) highlighted the role of alphavbeta1 integrin in tumor cell adhesion and migration. The use of alphavbeta1 integrin-IN-1 (TFA) provided insights into how inhibiting this integrin can affect tumor progression .
Mechanism of Action
The mechanism of action of alphavbeta1 integrin-IN-1 (TFA) involves the inhibition of the alphavbeta1 integrin, which is a key regulator of cell adhesion and signaling. By binding to the integrin, this compound prevents the activation of transforming growth factor-beta (TGF-beta), thereby reducing fibrosis and other pathological processes. The molecular targets and pathways involved include the integrin signaling pathway and the TGF-beta signaling pathway .
Comparison with Similar Compounds
Key Findings :
- Mechanistic Differentiation: Unlike αvβ3 inhibitors (e.g., Cilengitide), which bind via the RGD motif, Alphavbeta1 integrin-IN-1 (TFA) likely targets the β1 subunit’s I-domain, a critical region for ligand specificity . Swapping β1 residues 187–193 with β3 sequences (as in chimeric αvβ1-3-1) confers αvβ3-like ligand recognition (e.g., fibrinogen, vitronectin), highlighting the β subunit’s role in selectivity .
- Structural Advantages: Compared to peptide-based inhibitors like the α2β1 ligand peptide (DGEA sequence; molecular weight: 504.37 g/mol), Alphavbeta1 integrin-IN-1 (TFA) offers superior metabolic stability and oral bioavailability due to its non-peptidic structure .
Functional and Clinical Implications
- Anti-Fibrotic Efficacy : Alphavbeta1 integrin-IN-1 (TFA) suppresses TGF-β1-mediated fibrotic pathways, a mechanism distinct from αvβ6 integrin inhibitors, which directly regulate TGF-β1 activation .
- Therapeutic Scope : While αvβ3/αvβ5 inhibitors (e.g., Cilengitide) are explored in oncology, Alphavbeta1 integrin-IN-1 (TFA) is prioritized for fibrosis and chronic kidney disease, where αvβ1 overexpression drives pathological collagen deposition .
Biological Activity
The αvβ1 integrin is a crucial player in various biological processes, particularly in tissue fibrosis and cellular signaling. The compound αvβ1 integrin-IN-1 (TFA), also referred to as Compound C8, is a selective small-molecule inhibitor that targets this integrin. This article delves into the biological activity of αvβ1 integrin-IN-1 (TFA), highlighting its mechanisms, effects on fibrosis, and potential therapeutic applications.
αvβ1 integrin-IN-1 (TFA) acts by inhibiting the interaction between αvβ1 integrin and its ligands, particularly the latency-associated peptide (LAP) of transforming growth factor-beta (TGF-β). This inhibition prevents the activation of TGF-β, a key factor in the fibrotic process. The compound demonstrates high specificity with an IC50 value of 0.63 nM, indicating its potency in blocking αvβ1 integrin-mediated functions .
Effects on Fibrosis
Research has shown that αvβ1 integrin-IN-1 (TFA) significantly reduces fibrotic markers in various animal models. For instance, studies involving bleomycin-induced pulmonary fibrosis and carbon tetrachloride-induced liver fibrosis have demonstrated that treatment with this inhibitor leads to a substantial decrease in collagen deposition and overall fibrosis severity .
Table 1: Inhibitory Effects of αvβ1 Integrin-IN-1 (TFA) on Fibrosis Models
| Model Type | Treatment Duration | Fibrosis Measurement | Result |
|---|---|---|---|
| Bleomycin-induced lung fibrosis | 14 days | Collagen staining area | Significant reduction |
| CCl4-induced liver fibrosis | 21 days | Hydroxyproline content | Significant reduction |
Case Studies
In a pivotal study, mice with established pulmonary and hepatic fibrosis were administered αvβ1 integrin-IN-1 (TFA) after fibrosis was induced. Results indicated that treatment led to a marked reduction in both collagen levels and histological signs of fibrosis compared to control groups receiving inactive compounds .
Another investigation focused on human lung fibroblasts derived from patients with idiopathic pulmonary fibrosis (IPF). Here, the application of αvβ1 integrin-IN-1 (TFA) resulted in decreased expression of alpha-smooth muscle actin (αSMA), a marker associated with myofibroblast activation and fibrogenesis, suggesting that the compound not only inhibits TGF-β activation but also modulates downstream fibrotic signaling pathways .
Therapeutic Implications
The findings surrounding αvβ1 integrin-IN-1 (TFA) suggest its potential as a therapeutic agent for treating fibrotic diseases. Given its ability to selectively inhibit TGF-β activation through αvβ1 integrin blockade, this compound may offer a targeted approach to managing conditions characterized by excessive tissue scarring, such as pulmonary fibrosis and liver cirrhosis.
Q & A
Q. How can researchers validate the selectivity of αvβ1 integrin-IN-1 (TFA) for αvβ1 over other integrin subtypes in vitro?
Q. What experimental design is recommended for assessing αvβ1 integrin-IN-1 (TFA)’s anti-fibrotic efficacy in preclinical models?
Methodological Answer:
- Use murine models of liver or lung fibrosis (e.g., CCl4-induced liver fibrosis or bleomycin-induced lung fibrosis). Administer the inhibitor intraperitoneally at 1–10 mg/kg daily .
- Quantify fibrosis via histopathology (e.g., Sirius Red staining) and hydroxyproline assays. Include control groups with vehicle and/or αvβ1-neutralizing antibodies .
- Measure downstream markers (e.g., TGF-β1, collagen I/III) via qPCR or Western blot .
Q. How should researchers ensure reproducibility in αvβ1 integrin-IN-1 (TFA) studies?
Methodological Answer:
- Follow guidelines from the Beilstein Journal of Organic Chemistry: document synthesis protocols, purity (>95% via HPLC), and characterization (NMR, mass spectrometry) .
- Use standardized cell lines (e.g., HEK293-αvβ1 stable transfectants) and pre-validate assays for intra-lab consistency .
- Share raw data and analysis scripts in supplemental materials to enable replication .
Advanced Research Questions
Q. How can contradictory data between in vitro potency (IC50) and in vivo efficacy be resolved?
Methodological Answer:
- Assess pharmacokinetics (PK): Measure plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Low bioavailability may explain efficacy gaps despite high in vitro potency .
- Evaluate target engagement in vivo via immunohistochemistry or PET imaging with radiolabeled inhibitors .
- Optimize dosing regimens using PK/PD modeling to align in vitro IC50 with achievable plasma concentrations .
Q. What statistical approaches are recommended for analyzing multi-omics data in αvβ1 integrin-IN-1 (TFA) studies?
Methodological Answer:
- Use exploratory factor analysis (EFA) to identify latent variables linking transcriptomic, proteomic, and phenotypic data .
- Apply pathway enrichment tools (e.g., GSEA, DAVID) to map αvβ1 inhibition to fibrosis-related pathways (TGF-β, Wnt) .
- Validate findings with orthogonal methods (e.g., CRISPR-Cas9 knockout of identified targets) .
Q. How can researchers optimize assays to detect off-target effects of αvβ1 integrin-IN-1 (TFA)?
Methodological Answer:
- Screen against a panel of 100+ kinases and GPCRs using competitive binding assays or thermal shift assays .
- Perform RNA-seq on treated vs. untreated cells to identify unexpected gene expression changes .
- Use computational docking studies to predict interactions with structurally related integrins (e.g., αvβ6) .
Data Contradiction Analysis
Q. How to interpret conflicting results between cell-based adhesion assays and biochemical binding assays?
Methodological Answer:
- Confirm assay conditions: Cell adhesion assays may reflect integrin activation states (e.g., Mn²⁺-induced vs. physiological conditions) .
- Check for allosteric inhibition: αvβ1 integrin-IN-1 (TFA) may block ligand binding indirectly, leading to discrepancies between direct binding (ELISA) and functional assays .
- Repeat experiments with αvβ1-null cells to rule out nonspecific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
